Synthesis and Mechanistic Profiling of N-Phenyl-2-(phenylsulfonyl)acetamide: A Comprehensive Technical Protocol
Executive Summary N-Phenyl-2-(phenylsulfonyl)acetamide is a critical intermediate in organic synthesis and medicinal chemistry, serving as a versatile building block for complex heterocycles and biologically active sulfo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Phenyl-2-(phenylsulfonyl)acetamide is a critical intermediate in organic synthesis and medicinal chemistry, serving as a versatile building block for complex heterocycles and biologically active sulfonamides[1][2]. This technical guide delineates a robust, self-validating protocol for its preparation via the bimolecular nucleophilic substitution (S_N2) of 2-chloro-N-phenylacetamide with sodium benzenesulfinate[3]. Designed for researchers and drug development professionals, this whitepaper emphasizes the mechanistic causality behind reagent selection and provides a highly reproducible experimental workflow.
Mechanistic Rationale & Pathway Analysis
The synthesis relies on the nucleophilic attack of the benzenesulfinate anion on the electrophilic α-carbon of 2-chloro-N-phenylacetamide[3].
Ambident Nucleophilicity:
The benzenesulfinate anion is an ambident nucleophile, capable of reacting at either the sulfur or oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, whereas the oxygen atoms are "hard." The α-carbon of the chloroacetamide, adjacent to the electron-withdrawing carbonyl group, acts as a "soft" electrophile. Consequently, the thermodynamically favored S-attack predominates over the kinetically favored O-attack, leading exclusively to the stable sulfone rather than the unstable sulfinate ester[3][4].
Mechanistic divergence of the ambident benzenesulfinate anion in SN2 reactions.
Reagent Profiling & Experimental Causality
Every reagent and condition in this protocol is selected based on empirical causality to ensure a self-validating system:
2-Chloro-N-phenylacetamide (Electrophile): The adjacent carbonyl group significantly lowers the LUMO energy of the C-Cl bond, accelerating the S_N2 displacement compared to unactivated alkyl chlorides[5].
Sodium Benzenesulfinate (Nucleophile): Utilized in a slight stoichiometric excess (1.2 equivalents) to ensure complete consumption of the electrophile and drive the equilibrium forward[3].
Solvent Selection (N,N-Dimethylformamide - DMF): As a polar aprotic solvent, DMF poorly solvates the sulfinate anion, leaving it "naked" and highly reactive. This dramatically increases the reaction rate compared to protic solvents like ethanol, which would hydrogen-bond to the nucleophile and dampen its reactivity[3].
Thermal Activation (80–90 °C): Provides the necessary activation energy to overcome the steric hindrance of the bulky phenyl groups during the S_N2 transition state.
Experimental Methodology (Self-Validating System)
Step-by-step experimental workflow for synthesizing N-phenyl-2-(phenylsulfonyl)acetamide.
Step-by-Step Protocol:
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.69 g) of 2-chloro-N-phenylacetamide in 15 mL of anhydrous DMF.
Nucleophile Addition: Add 12.0 mmol (1.97 g) of anhydrous sodium benzenesulfinate to the stirring solution. The mixture will initially form a white suspension.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–90 °C using an oil bath. Maintain stirring for 4 hours. The progression of the reaction can be self-validated by the gradual precipitation of sodium chloride (NaCl) as a fine white byproduct[3].
Quenching and Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred crushed ice/water. The product, being highly hydrophobic due to the two phenyl rings, will immediately precipitate as a white to off-white solid[5][6].
Isolation: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual DMF, unreacted sodium benzenesulfinate, and NaCl[6].
Purification: Recrystallize the crude solid from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry the purified crystals in a vacuum desiccator over silica gel for 12 hours.
Quantitative Data & Analytical Validation
To ensure reproducibility and confirm structural integrity, the following quantitative parameters and spectroscopic markers must be validated.
This protocol provides a highly efficient, scalable, and self-validating methodology for the preparation of N-phenyl-2-(phenylsulfonyl)acetamide. By leveraging the principles of HSAB theory and utilizing polar aprotic conditions, the S_N2 displacement is driven to high yields with excellent chemoselectivity. The resulting sulfonylacetamide is a prime candidate for downstream functionalization in drug discovery pipelines[1][5].
References
Li, W., & Lam, Y. (2005). "Sodium Benzenesulfinate as a Traceless Linker." ResearchGate. URL: [Link]
PrepChem Protocols. "Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide." PrepChem. URL: [Link]
"SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES." D-NB.info. URL: [Link]
An In-depth Technical Guide to the Physicochemical Properties of Acetamide, N-phenyl-2-(phenylsulfonyl)-
Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of Acetamide, N-phenyl-2-(phenylsulfonyl)-, a molecule of significant i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of Acetamide, N-phenyl-2-(phenylsulfonyl)-, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the structural attributes, spectral characteristics, and a detailed experimental protocol for the synthesis of this compound. Furthermore, we will explore its emerging role as a scaffold for the development of novel carbonic anhydrase IX (CA IX) inhibitors, a promising target in oncology.
Introduction
Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS No. 38010-31-0) is a sulfone-containing N-phenylacetamide derivative. The core structure, which incorporates both an acetamide and a phenylsulfonyl group, has garnered attention in the scientific community for its potential as a versatile scaffold in the design of biologically active molecules. The acetamide moiety is a common feature in many pharmaceuticals, contributing to their therapeutic effects in areas such as inflammation and infectious diseases.[1] The phenylsulfonyl group, on the other hand, is a key functional group in a wide array of FDA-approved drugs and is known to influence the electronic properties and binding affinities of molecules.[2]
Recent research has highlighted the potential of N-phenyl-2-(phenylsulfonyl)acetamides as potent and selective inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in hypoxic tumors.[3][4] By inhibiting CA IX, these compounds can disrupt the pH regulation mechanisms of cancer cells, leading to reduced tumor growth and metastasis. This makes Acetamide, N-phenyl-2-(phenylsulfonyl)- and its analogues promising candidates for the development of novel anticancer therapies.[3][4]
This guide aims to provide a detailed and practical resource for researchers working with this class of compounds, covering their fundamental physicochemical properties and providing a robust protocol for their synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available data for Acetamide, N-phenyl-2-(phenylsulfonyl)-. It is important to note that publicly available experimental data for this specific molecule is limited. Therefore, where direct data is unavailable, this has been indicated.
Predicted to be soluble in organic solvents like DMSO and DMF.
pKa
Data not available
LogP
Data not available
Synthesis and Experimental Protocols
The synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)- can be achieved through a two-step process involving the oxidation of a sulfide precursor followed by amidation. The following protocol is based on established methodologies for the synthesis of related sulfones and acetamides.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)-.
Step 1: Synthesis of 2-(Phenylsulfonyl)acetic acid
This step involves the synthesis of the key intermediate, 2-(phenylsulfonyl)acetic acid, through the oxidation of (phenylthio)acetic acid.
Materials:
(Phenylthio)acetic acid
30% Hydrogen peroxide (H₂O₂)
Glacial acetic acid
Deionized water
Round-bottom flask
Reflux condenser
Magnetic stirrer
Protocol:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (phenylthio)acetic acid in glacial acetic acid.
Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(phenylsulfonyl)acetic acid.
Expert Insight: The use of glacial acetic acid as a solvent facilitates the oxidation process. The slow addition of hydrogen peroxide is crucial to control the exothermicity of the reaction and prevent side reactions.
Step 2: Synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)-
This final step involves the amidation of 2-(phenylsulfonyl)acetic acid with aniline using a suitable coupling agent.
Materials:
2-(Phenylsulfonyl)acetic acid
Aniline
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Hydroxybenzotriazole (HOBt)
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Round-bottom flask
Magnetic stirrer
Protocol:
Dissolve 2-(phenylsulfonyl)acetic acid and HOBt in DCM or DMF in a round-bottom flask.
Add aniline to the solution and stir for 10-15 minutes at room temperature.
Cool the reaction mixture to 0°C in an ice bath.
Add the coupling agent (DCC or EDC) portion-wise to the cooled solution.
Allow the reaction mixture to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
After completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain Acetamide, N-phenyl-2-(phenylsulfonyl)-.
Expert Insight: The use of a coupling agent like DCC or EDC in the presence of HOBt is a standard and efficient method for amide bond formation, minimizing side reactions and leading to higher yields. The choice of solvent depends on the solubility of the starting materials.
Spectral Data and Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl and carbonyl groups, and a broad singlet for the amide (-NH-) proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, and the S=O stretching of the sulfonyl group.
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (275.32 g/mol ).
Biological Activity and Applications
The primary therapeutic interest in Acetamide, N-phenyl-2-(phenylsulfonyl)- and its derivatives lies in their potent and selective inhibition of carbonic anhydrase IX (CA IX).
Mechanism of Action: Carbonic Anhydrase IX Inhibition
Caption: Simplified pathway of CA IX-mediated tumor acidification and its inhibition.
In hypoxic tumor environments, the transcription factor HIF-1α is stabilized, leading to the overexpression of CA IX.[2] CA IX, a transmembrane enzyme, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This activity contributes to the acidification of the tumor microenvironment, which promotes tumor cell survival, invasion, and metastasis, while also contributing to chemoresistance.[3]
Acetamide, N-phenyl-2-(phenylsulfonyl)- and its analogues act as inhibitors of CA IX, likely by binding to the zinc ion in the active site of the enzyme. By blocking the catalytic activity of CA IX, these inhibitors prevent the acidification of the tumor microenvironment, thereby creating conditions that are less favorable for tumor growth and progression.[3][4] This targeted approach makes them attractive candidates for cancer therapy, potentially with fewer side effects than conventional chemotherapy.
Conclusion
Acetamide, N-phenyl-2-(phenylsulfonyl)- is a molecule with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological context as a carbonic anhydrase IX inhibitor. While further experimental data is needed to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists working to unlock the therapeutic potential of this promising class of molecules. The continued investigation of N-phenyl-2-(phenylsulfonyl)acetamides is warranted and is expected to contribute to the development of new and effective cancer therapies.
References
Agrawal, N., et al. (2010). Synthesis and biological evaluation of some new acetamide derivatives for their anti-inflammatory and antimicrobial activity. Indian Journal of Chemistry - Section B, 49B(9), 1233-1239.
Feng, Y., et al. (2016). Sulfur in Drug Discovery. Expert Opinion on Drug Discovery, 11(11), 1087-1102.
Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World Journal of Clinical Oncology, 3(7), 98-103. [Link]
El-Gamal, M. I., et al. (2021). Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities. European Journal of Medicinal Chemistry, 218, 113360.
McDonald, P. C., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research, 18(11), 3100-3111. [Link]
Gieling, R. G., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(21), 8896-8906.
ChemIndex. (n.d.). Acetamide, N-phenyl-2-(phenylsulfonyl)-. Retrieved from [Link]
In Silico Prediction of Acetamide, N-phenyl-2-(phenylsulfonyl)- Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The core of this guide is to provide not just a series of steps, but a rationale for the experimental design of the in silico workflow. It emph...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The core of this guide is to provide not just a series of steps, but a rationale for the experimental design of the in silico workflow. It emphasizes the importance of robust, validated computational tools and methodologies to ensure the scientific integrity of the predicted data.
This structure reveals a central acetamide linker connecting a phenylsulfonyl group and a phenyl group. The presence of the sulfonamide group is a key feature influencing its potential biological activity and physicochemical properties.
A foundational step in any in silico analysis is the generation of a high-quality 3D conformation of the molecule. This can be achieved using molecular mechanics force fields within various software packages.
Part 1: Prediction of Physicochemical Properties
The behavior of a chemical in a biological system is heavily influenced by its physicochemical properties.[8][9] Accurate prediction of these properties is the first step in assessing a compound's drug-likeness.
Key Physicochemical Properties and Prediction Tools
A variety of open-source and commercial software can be used for these predictions. These tools often employ Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structure with its properties.[8][10]
Property
Importance in Drug Discovery
Recommended In Silico Tools
LogP (Octanol-Water Partition Coefficient)
Measures lipophilicity, affecting absorption and distribution.[8]
Input Molecular Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of Acetamide, N-phenyl-2-(phenylsulfonyl)- in the chosen software.
Select Prediction Modules: Choose the modules for calculating LogP, LogS, pKa, and TPSA.
Execute Calculation: Run the prediction algorithms.
Data Analysis and Interpretation: Analyze the output data in the context of established drug-likeness criteria. For example, Lipinski's Rule of Five suggests that for a compound to be orally active, it should generally have a LogP ≤ 5, molecular weight ≤ 500, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.
Caption: Workflow for predicting physicochemical properties.
Part 2: ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are critical for evaluating the potential success of a drug candidate.[11][13] Early identification of poor ADMET properties can prevent costly late-stage failures.[4]
Key ADMET Properties and Prediction Tools
Machine learning and artificial intelligence are increasingly used to develop predictive models for ADMET properties.[4][14][15]
Access ADMET Prediction Server: Utilize a web-based server like ADMETlab 2.0 or a standalone software package.
Submit Molecular Structure: Input the SMILES string of Acetamide, N-phenyl-2-(phenylsulfonyl)-.
Run Predictions: Initiate the calculation for the desired ADMET endpoints.
Interpret Results: The output will typically provide a probability or a binary classification (e.g., "inhibitor" vs. "non-inhibitor"). It's crucial to consider the confidence score of the prediction.
Cross-Validation: To increase confidence in the predictions, it is advisable to use multiple tools and compare the results.
Visualization: ADMET Prediction Workflow
Caption: Workflow for in silico ADMET profiling.
Part 3: Biological Activity Prediction - Molecular Docking
To predict the potential biological targets of Acetamide, N-phenyl-2-(phenylsulfonyl)-, molecular docking simulations can be employed.[17][18] This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[18]
Given the sulfonamide moiety, a relevant target class to investigate is the carbonic anhydrases, as sulfonamides are known inhibitors of these enzymes.[5][19]
Experimental Protocol: Molecular Docking Workflow
Protein Preparation:
Download the crystal structure of the target protein (e.g., Carbonic Anhydrase II) from the Protein Data Bank (PDB).
Remove water molecules and any co-crystallized ligands.[20]
Add hydrogen atoms and assign appropriate protonation states.
Ligand Preparation:
Generate a 3D conformation of Acetamide, N-phenyl-2-(phenylsulfonyl)-.
Assign partial charges and define rotatable bonds.
Grid Generation:
Define the binding site on the protein, typically centered on the location of a known inhibitor or the active site.
Generate a grid box that encompasses this binding site.
Docking Simulation:
Use a docking program (e.g., AutoDock, GOLD, Glide) to dock the ligand into the prepared protein receptor.[18]
The software will generate multiple possible binding poses.
Analysis of Results:
Analyze the predicted binding poses and their corresponding docking scores (an estimation of binding free energy).[17]
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking simulation.
Part 4: Validation and Trustworthiness
The reliability of in silico predictions is paramount.[3] It is essential to approach these computational results with a critical eye and to understand their limitations.
Self-Validating Systems:
Cross-Platform Comparison: As mentioned, using multiple predictive tools for the same endpoint can provide a consensus and increase confidence in the results. Discrepancies should be investigated further.
Comparison with Known Data: If experimental data exists for structurally similar compounds, this can be used as a benchmark to assess the accuracy of the predictive models for the target molecule. For sulfonamides, a wealth of literature on their QSAR and biological activities is available.[5][6][19][21]
Applicability Domain: Be aware of the applicability domain of the models being used. A prediction for a molecule that is structurally very different from the training set of the model may be less reliable.[3]
Experimental Validation: Ultimately, in silico predictions should be viewed as hypotheses that require experimental validation.[3][22] Promising candidates identified through computational screening should be synthesized and tested in vitro and in vivo.[17]
Conclusion
The in silico prediction of properties for a molecule like Acetamide, N-phenyl-2-(phenylsulfonyl)- offers a powerful, multi-faceted approach to early-stage drug discovery. By systematically evaluating its physicochemical properties, ADMET profile, and potential biological activity, researchers can make more informed decisions, prioritize resources, and ultimately increase the efficiency of the drug development pipeline. The integration of various computational tools, coupled with a rigorous approach to validation, provides a robust framework for assessing the potential of novel chemical entities.
References
A QSAR Study on Relationship Between Structure of Sulfonamides and Their Carbonic Anhydrase Inhibitory Activity Using the Eigenvalue (EVA) Method. PubMed.
ADMET Predictions - Comput
A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candid
In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PMC.
ADMET Prediction Software.
Computational toxicology – The new frontier in predictive safety assessment. Syngene.
ADMET Predictor®.
In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks. Blog.
MolToxPred: small molecule toxicity prediction using machine learning approach.
Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors. PMC.
ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal.
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinform
ADMET Predictive Models | AI-Powered Drug Discovery. Aurigene Pharmaceutical Services.
Linear QSAR study of Sulfonamide drugs using by imperialist competitive algorithm.
Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy.
Small Molecule Docking. KBbox: Methods.
toxCSM | Home. Biosig Lab.
Prediction of physicochemical properties. PubMed.
A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candid
Structure of sulfonamide derivatives for developing the QSAR model.
Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfQj83Q6X-ZqXYlVn363bK0caswoz4tPpEqIGbYMSD1H_c-J3za7i-GU4QigjK_DPTx0Nmg8TTXQBxkf0lGvspmtSUSis7E6CT0N9-4mx4RbMtZeyLM1W1Gq0mUW7MALaTdDGIWagbik0jsANFlvSZvyixiRgsF8fWW-qB62UIEWJcQ3rl2n13pja4uIMgS_3wKrrPpPO1tGJLHZU9GAhhUK02EBs7dJu9GW6gSCCpsnJBNoU=]([Link]
Advanced Methodologies in N-Acyl Sulfonamide Synthesis: A Technical Guide for Drug Discovery
Executive Summary The N-acyl sulfonamide moiety has emerged as a privileged pharmacophore and a critical structural element in modern drug discovery. Recognized primarily as a bioisostere for carboxylic acids, this funct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N-acyl sulfonamide moiety has emerged as a privileged pharmacophore and a critical structural element in modern drug discovery. Recognized primarily as a bioisostere for carboxylic acids, this functional group bridges the gap between target affinity and metabolic stability. However, the synthesis of N-acyl sulfonamides presents unique mechanistic bottlenecks—most notably the inherently poor nucleophilicity of the sulfonamide nitrogen. This whitepaper synthesizes current literature to provide an authoritative, in-depth guide to the strategic synthesis of N-acyl sulfonamides, detailing the causality behind reaction choices, comparative quantitative data, and self-validating experimental protocols.
The Pharmacological Rationale: Beyond Simple Bioisosterism
The integration of N-acyl sulfonamides into small molecule therapeutics is driven by their precise physicochemical properties. Unlike standard sulfonamides, the acidity of N-acyl sulfonamides is highly comparable to that of carboxylic acids, typically exhibiting pKa values between 3.5 and 4.5[1].
When physiological pH dictates an anionic state, the N-acyl sulfonamide provides a comparable distance between the two sulfonyl oxygens and the carbonyl oxygen, mimicking the hydrogen-bonding geometry of a carboxylate[1]. Crucially, replacing a carboxylic acid with an N-acyl sulfonamide introduces an additional vector for structural modification at the carbon or sulfur atom[1]. This allows medicinal chemists to probe adjacent hydrophobic or hydrophilic pockets within an enzyme receptor, a strategy successfully employed in the development of hepatitis C protease inhibitors (e.g., Grazoprevir, Simeprevir) and the anticancer agent Venetoclax[2]. Furthermore, N-acyl sulfonamides display markedly increased hydrolytic and enzymatic stability compared to their carboxylic acid counterparts[1].
Caption: Pharmacological rationale for replacing carboxylic acids with N-acyl sulfonamides in drug design.
Mechanistic Bottlenecks in Synthesis
The fundamental challenge in synthesizing N-acyl sulfonamides lies in the electronic environment of the starting sulfonamide. The strong electron-withdrawing nature of the sulfonyl group (-SO₂R) severely depletes the electron density on the adjacent nitrogen atom[3]. Consequently, direct coupling of sulfonamides with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDCI) is highly inefficient, often resulting in poor yields or requiring massive stoichiometric excesses of reagents[4].
To overcome this thermodynamic barrier, synthetic strategies must either:
Dramatically increase the electrophilicity of the acylating agent (using acid chlorides, anhydrides, or N-acylbenzotriazoles).
Increase the nucleophilicity of the nitrogen via deprotonation with a strong base (e.g., NaH) to form a highly reactive sulfonamidate anion[3].
Bypass the classical N-acylation mechanism entirely through transition-metal catalysis or azide-alkyne/thio-acid click chemistry[5],[6].
The traditional approach involves treating a sulfonamide with an acid anhydride or acid chloride. Under basic conditions, sodium hydride (NaH) or triethylamine is used to generate the sulfonamidate anion[3]. However, highly reactive acylating agents in the presence of strong bases can lead to unwanted diacylation or O-acylation[3].
Alternatively, acid-catalyzed acylation offers a milder route. Utilizing catalytic amounts of concentrated sulfuric acid (3 mol%) or Lewis acids like Tin(IV) chloride (SnCl₄) facilitates the direct condensation of sulfonamides with anhydrides or esters (e.g., ethyl lactate) in excellent yields (up to 97%), circumventing the need for harsh basic conditions[1],[7].
Advanced Coupling via N-Acylbenzotriazoles
To avoid the instability and harshness of acid chlorides, N-acylbenzotriazoles serve as highly efficient, neutral coupling reagents[4]. When reacted with sulfonamides in the presence of NaH, N-acylbenzotriazoles yield the desired N-acyl sulfonamides in 76–100% yields. This method is particularly valuable for synthesizing derivatives where the corresponding acid chlorides are unstable or difficult to isolate[4].
Thio Acid/Azide Amidation (The "Sulfo-Click" Approach)
For complex molecules, such as peptides or solid-phase syntheses where strong bases or acids are detrimental, the "sulfo-click" reaction provides a chemoselective alternative. This method generates a thio acid from a parent carboxylic acid, which subsequently reacts with a sulfonyl azide to form the N-acyl sulfonamide[6]. The reaction is driven by the extrusion of nitrogen gas and sulfur, proceeding under mildly basic conditions that tolerate a wide array of sensitive protecting groups[6].
Palladium-Catalyzed Carbonylative Synthesis
For late-stage functionalization or isotopic labeling (e.g., ¹¹C, ¹³C, ¹⁴C), Palladium(0)-catalyzed carbonylative coupling is highly effective. This method couples sulfonyl azides with electron-rich heterocycles (like indoles or pyrroles) in the presence of carbon monoxide (often generated in situ from Mo(CO)₆)[5]. The reaction proceeds via a sulfonyl isocyanate intermediate, followed by regioselective acylation, achieving yields up to 95%[5].
Caption: Decision matrix for selecting optimal N-acyl sulfonamide synthesis pathways based on substrate.
Quantitative Method Comparison
The following table summarizes the operational parameters and quantitative yields of the primary synthetic methodologies discussed, providing a quick-reference guide for process optimization.
Ideal for late-stage isotopic labeling and heterocycle functionalization.
Requires specialized equipment for CO gas generation; heavy metal clearance.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the specific work-up steps is to exploit the distinct solubility profiles of N-acyl sulfonamides, often allowing for isolation via direct precipitation rather than tedious chromatography.
Protocol A: Acid-Catalyzed Acylation using H₂SO₄[1],[8]
Causality: The use of catalytic sulfuric acid activates the anhydride without generating the highly nucleophilic sulfonamidate anion, strictly preventing diacylation.
Preparation: In an oven-dried reaction vessel, combine the primary sulfonamide (1.0 equivalent) and the target acid anhydride (1.5 equivalents) in anhydrous acetonitrile (MeCN).
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) at precisely 3 mol% relative to the sulfonamide.
Reaction: Heat the reaction mixture to 60 °C under an inert atmosphere. Monitor the consumption of the starting material via TLC (typically 2–4 hours).
Isolation (Self-Validating Step): Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water. Because N-acyl sulfonamides are highly crystalline and insoluble in cold water, the product will crash out of solution.
Purification: Collect the precipitated product by vacuum filtration, wash thoroughly with cold water to remove residual acid and anhydride, and dry under high vacuum.
Protocol B: Base-Promoted Coupling via N-Acylbenzotriazoles[4],[3]
Causality: NaH ensures complete deprotonation of the sulfonamide. The N-acylbenzotriazole acts as a highly specific electrophile, transferring the acyl group smoothly without the generation of HCl (as seen with acid chlorides), which can degrade sensitive substrates.
Deprotonation: Dissolve the sulfonamide (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL) at 24 °C. Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil). Stir the mixture for 10 minutes until hydrogen gas evolution ceases.
Acylation: Add the pre-synthesized N-acylbenzotriazole (1.1 mmol) to the reaction mixture.
Reaction: Heat the mixture to 60 °C for 1.5 hours.
Work-up: Cool to room temperature and remove the THF under reduced pressure.
Isolation: To the crude residue, add water (3 mL) followed by 2N HCl (2 mL) to protonate the resulting N-acyl sulfonamide salt. Collect the resulting precipitate by filtration and wash with water.
Troubleshooting & Optimization
When scaling or adapting these methodologies, researchers frequently encounter two main side reactions:
Diacylation: Occurs when an excess of a highly reactive acylating agent is used in the presence of a strong base. The newly formed N-acyl sulfonamide can be further deprotonated and acylated. Mitigation: Strictly control the stoichiometry of the acylating agent (1.0 - 1.1 eq) and utilize slow, dropwise addition to the reaction mixture[3].
O-Acylation: A kinetic byproduct that can compete with the thermodynamically favored N-acylation. Mitigation: Lowering the reaction temperature during the initial addition phase and allowing the reaction to equilibrate at room temperature or 60 °C ensures the conversion of any O-acyl kinetic product to the stable N-acyl thermodynamic product[3].
For combinatorial drug discovery, researchers are increasingly turning to Click Chemistry (CuAAC) . By utilizing azido and alkynyl sulfonamides as bifunctional building blocks, massive libraries of 1,2,3-triazole-containing N-acyl sulfonamides can be generated in parallel. This two-step sequence (CuAAC followed by N-acylation) boasts an experimental success rate of up to 85%, rapidly expanding the accessible chemical space for targets like carbonic anhydrase[8],[2].
References
Recent advances in the synthesis of N-acyl sulfonamides
Source: RSC Publishing
URL
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors
Source: MDPI
URL
An Efficient Method for the Synthesis of Novel N-acylsulfonamides Using Tin (IV)
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery
Source: ChemRxiv
URL
Palladium(0)
N-Acylation of sulfonamides using N-acylbenzotriazoles
Source: Semantic Scholar
URL
Technical Support Center: Synthesis of N-Acylsulfonamides
Source: Benchchem
URL
Thio Acid/Azide Amidation: An Improved Route to N-Acyl Sulfonamides
Source: Organic Letters - ACS Publications
URL
A Technical Guide to Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS: 38010-31-0): A Core Scaffold for Therapeutic Innovation
Abstract: This technical guide provides an in-depth analysis of Acetamide, N-phenyl-2-(phenylsulfonyl)-, a key organic compound identified by CAS number 38010-31-0.[1] We will explore its fundamental chemical and physica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides an in-depth analysis of Acetamide, N-phenyl-2-(phenylsulfonyl)-, a key organic compound identified by CAS number 38010-31-0.[1] We will explore its fundamental chemical and physical properties, detail a robust and validated synthetic pathway, and contextualize its significance within modern drug discovery. The primary focus is on the compound's role as a versatile molecular scaffold, particularly demonstrated by recent research in the development of selective carbonic anhydrase inhibitors for oncology applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their work.
Chemical Identity and Physicochemical Properties
Acetamide, N-phenyl-2-(phenylsulfonyl)-, also known as 2-(phenylsulfonyl)acetanilide, belongs to the class of α-sulfonyl amides. The presence of the electron-withdrawing phenylsulfonyl group adjacent to the acetamide moiety imparts unique chemical characteristics that are pivotal to its function as a synthetic intermediate.
The synthesis of N-phenyl-2-(phenylsulfonyl)acetamide is most efficiently achieved via nucleophilic acyl substitution. This benchmark reaction involves the coupling of an activated phenylsulfonylacetic acid derivative with aniline.
Causality of the Synthetic Approach
The core of this synthesis is the formation of an amide bond, a cornerstone of medicinal chemistry. The chosen pathway leverages the high electrophilicity of a carbonyl carbon in an acid chloride intermediate and the nucleophilicity of the nitrogen atom in aniline.
Activation of Carboxylic Acid: Phenylsulfonylacetic acid is first converted to a more reactive species, typically phenylsulfonylacetyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical because the hydroxyl group of a carboxylic acid is a poor leaving group; converting it to an acyl chloride creates a far more potent electrophile.
Nucleophilic Attack: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.
Elimination: The tetrahedral intermediate formed collapses, eliminating a chloride ion and forming the stable amide bond. A mild base (e.g., pyridine or triethylamine) is often added to sequester the HCl byproduct, driving the reaction to completion.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is a representative method adapted from standard procedures for similar amide bond formations.
Step 1: Activation of Phenylsulfonylacetic Acid
To a solution of phenylsulfonylacetic acid (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C.
Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Rationale: Refluxing ensures the complete conversion of the carboxylic acid to the more reactive acid chloride.
Remove the solvent and excess thionyl chloride under reduced pressure to yield crude phenylsulfonylacetyl chloride, which is used immediately in the next step.
Step 2: Amide Bond Formation
Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) (15 mL/g) and cool the solution to 0 °C in an ice bath.
Add a solution of the crude phenylsulfonylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the aniline solution over 20 minutes. Rationale: The dropwise addition at low temperature controls the exothermic reaction.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC).
Step 3: Workup and Purification (Validation)
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Rationale: The acid wash removes excess aniline and pyridine, while the base wash removes any unreacted acid chloride.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Acetamide, N-phenyl-2-(phenylsulfonyl)- as a pure solid.
Step 4: Characterization (Confirmation)
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination. The resulting data should be consistent with the proposed structure.
Applications in Drug Discovery: A Scaffold for Carbonic Anhydrase Inhibitors
While the broader class of acetamides and sulfonamides has long been integral to pharmaceuticals, recent research has highlighted the specific N-phenyl-2-(phenylsulfonyl)acetamide scaffold as a highly promising starting point for developing targeted anticancer agents.[2][3]
Targeting Tumor-Associated Carbonic Anhydrases
A key publication in the European Journal of Medicinal Chemistry identified N-phenyl-2-(phenylsulfonyl)acetamides as potent analogues of SLC-0111, a leading carbonic anhydrase (CA) inhibitor currently in clinical trials.[4][5] The study focused on inhibiting human carbonic anhydrase isoforms IX and XII, which are overexpressed in various hypoxic tumors and contribute to cancer cell survival and proliferation.
The research demonstrated that using the flexible sulfonyl acetamide linker, found in our topic compound, was a successful strategy to enhance the inhibitory action toward the target CA IX isoform.[4][5] Certain analogues derived from this core structure showed greater potency than the parent clinical candidate, SLC-0111.[4] Furthermore, derivatives incorporating a primary sulfonamide or a carboxylic acid group demonstrated high selectivity for the tumor-related CA IX over off-target isoforms CA I and II, suggesting a promising therapeutic window and reduced potential for side effects.[4][5]
Logical Framework for Drug Development
Caption: Drug discovery workflow utilizing the target scaffold.
Conclusion
Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS: 38010-31-0) transcends its identity as a simple organic molecule. It represents a synthetically accessible and highly adaptable scaffold with demonstrated utility in modern medicinal chemistry. Its role as a foundational structure for developing potent and selective inhibitors of tumor-associated carbonic anhydrases positions it as a compound of significant interest for researchers in oncology and drug development. The insights provided in this guide—from its logical synthesis to its application in cutting-edge therapeutic design—underscore its potential as a building block for the next generation of targeted therapies.
References
Elgemeie, G. H., Mohamed-Ezzat, A., & Ali, R. M. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1143–1147. Available at: [Link]
Elgemeie, G. H., Mohamed-Ezzat, A., & Ali, R. M. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. Available at: [Link]
NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
US EPA. Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-. Substance Registry Services. Available at: [Link]
PubChem. 2-phenyl-N-(2-phenylsulfanylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
Fraga, A. G. M., Rodrigues, C. R., de Miranda, A. L. P., Barreiro, E. J., & Fraga, C. A. M. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 17(18), 6559–6565. Available at: [Link]
ResearchGate. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Available at: [Link]
Yusof, M. I. M., et al. (2022). Synthesis of Acetamidosulfonamide Derivatives with Antioxidative and QSAR Studies. Malaysian Journal of Chemistry. Available at: [Link]
SpectraBase. Acetamide, 2-(phenyl)(phenylsulfonyl)amino-N-isobutyl-. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Industrial Applications of Acetanilide: A Chemical Perspective. Available at: [Link]
Aziz-ur-Rehman, et al. (2017). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak. J. Pharm. Sci., 30(5), 1831-1837. Available at: [Link]
Cheméo. Chemical Properties of Acetamide, N-(2-phenylethyl)- (CAS 877-95-2). Available at: [Link]
Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian J. Pharm. Educ. Res., 55(2s), s518-s525. Available at: [Link]
Abdel-Gawad, H., et al. (2021). Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities. ResearchGate. Available at: [Link]
Abdel-Gawad, H., et al. (2021). Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities. European Journal of Medicinal Chemistry, 218, 113360. Available at: [Link]
Taylor & Francis Online. Acetanilide – Knowledge and References. Available at: [Link]
Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available at: [Link]
Synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)-: A Technical Guide to Starting Materials and Synthetic Strategies
Executive Summary Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS: 38010-31-0)[1] is a highly versatile α -sulfonylacetamide scaffold utilized extensively in medicinal chemistry and agrochemical development. The structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS: 38010-31-0)[1] is a highly versatile
α
-sulfonylacetamide scaffold utilized extensively in medicinal chemistry and agrochemical development. The structural presence of both an amide linkage and a sulfone moiety provides unique hydrogen-bonding capabilities and metabolic stability. This whitepaper provides an in-depth analysis of the starting materials and synthetic routes required to construct this molecule, focusing on mechanistic causality, scalability, and self-validating experimental protocols designed for drug development professionals.
Strategic Retrosynthetic Analysis
The target molecule can be disconnected via three primary retrosynthetic pathways. The choice of starting materials dictates the overall atom economy, safety profile, and purification requirements of the synthesis.
Retrosynthetic strategies for N-phenyl-2-(phenylsulfonyl)acetamide.
Primary Synthetic Pathways & Starting Material Selection
Pathway A: Nucleophilic Sulfinate Alkylation (The Gold Standard)
This is the most scalable and cost-effective route, relying on a direct
SN2
displacement.
Starting Materials : 2-Chloro-N-phenylacetamide and Sodium benzenesulfinate.
Mechanistic Rationale : The synthesis begins with the acylation of aniline using chloroacetyl chloride to form 2-chloro-N-phenylacetamide[2][3]. Chloroacetyl chloride is a bifunctional electrophile; however, the acyl chloride is significantly more reactive than the alkyl chloride. By strictly controlling the temperature (0–10 °C), selective amidation occurs without premature alkylation of the amine[3]. In the second step, sodium benzenesulfinate acts as the nucleophile. The reaction is conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF)[4]. DMF strongly solvates the sodium cation, leaving the benzenesulfinate anion "naked" and highly reactive, thereby accelerating the
SN2
displacement of the
α
-chloride[4].
Pathway B: Direct Amide Coupling
This route constructs the amide bond last, which is advantageous if various aniline derivatives are being screened for Structure-Activity Relationship (SAR) studies.
Starting Materials : 2-(Phenylsulfonyl)acetic acid and Aniline.
Mechanistic Rationale : 2-(Phenylsulfonyl)acetic acid is activated using standard peptide coupling reagents (e.g., EDC·HCl and HOBt)[5]. EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for a self-validating purification step via simple aqueous washing. HOBt is added to form an active ester intermediate, which prevents side reactions and ensures rapid nucleophilic acyl substitution by the aniline nitrogen.
Pathway C: Thioether Oxidation
A modular approach often used when the sulfone moiety needs to be introduced via a sulfide intermediate.
Starting Materials : 2-Chloro-N-phenylacetamide, Thiophenol, and an Oxidant (e.g.,
H2O2
or mCPBA).
Mechanistic Rationale : Thiophenol is deprotonated by a mild base (e.g., potassium carbonate) to form a highly nucleophilic thiolate, which displaces the chloride of 2-chloro-N-phenylacetamide. The resulting thioether is then oxidized. The causality behind using mCPBA or catalytic sodium tungstate with hydrogen peroxide is their ability to cleanly oxidize the sulfur atom through the sulfoxide intermediate directly to the sulfone without cleaving the sensitive amide bond.
Comparative Analysis of Synthetic Routes
To aid in route selection, the following table summarizes the quantitative and qualitative metrics of each pathway.
The following protocols detail the execution of Pathway A , incorporating self-validating checkpoints to ensure trustworthiness and reproducibility in a laboratory setting.
Step A: Synthesis of 2-Chloro-N-phenylacetamide
Preparation : Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (or dichloromethane) and cool the mixture to 0 °C using an ice bath[6]. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and subsequent deactivation of unreacted aniline.
Addition : Add chloroacetyl chloride (1.05 eq) dropwise over 45 minutes, maintaining the internal temperature strictly below 10 °C[3].
Validation Checkpoint : Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The aniline spot (highly UV active) should disappear, replaced by a higher
Rf
spot corresponding to the amide.
Workup : Quench with 10% aqueous HCl to remove trace unreacted aniline, wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo[6]. Recrystallize the crude solid from ethanol to yield white crystals.
Step B: Synthesis of N-phenyl-2-(phenylsulfonyl)acetamide
Step-by-step experimental workflow for the sulfinate alkylation pathway.
Reaction Setup : In a dry round-bottom flask, dissolve 2-chloro-N-phenylacetamide (1.0 eq) and sodium benzenesulfinate (1.2 eq) in anhydrous DMF to achieve a 0.5 M concentration[4]. Causality: A slight stoichiometric excess of the sulfinate ensures complete consumption of the alkyl chloride, simplifying downstream purification.
Execution : Heat the mixture to 80 °C under a nitrogen atmosphere with vigorous stirring for 4–6 hours.
Validation Checkpoint : TLC monitoring (DCM:MeOH 95:5) will show the consumption of the starting material. The final product is highly UV active due to the presence of dual phenyl rings.
Isolation : Pour the cooled reaction mixture into crushed ice/water (10 volumes). The sudden change in solvent polarity causes the hydrophobic target molecule to precipitate rapidly, while the unreacted sodium benzenesulfinate and DMF remain fully dissolved in the aqueous phase.
Purification : Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF, and recrystallize from an Ethanol/Water mixture to afford the pure Acetamide, N-phenyl-2-(phenylsulfonyl)-.
References
The Royal Society of Chemistry. "Supporting Information: Amide Coupling". Available at: [Link]
PrepChem. "Preparation of 2-chloro-N-phenylacetamide". Available at: [Link]
Sciforum. "N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study". Available at: [Link]
John Wiley & Sons. "Nucleophilic substitution reactions at an aliphatic center". Available at:[Link]
Application Notes and Protocols for the N-Acylation of Sulfonamides with 2-Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Acylsulfonamides in Medicinal Chemistry The N-acylsulfonamide moiety is a cornerstone in modern drug discovery and devel...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acylsulfonamides in Medicinal Chemistry
The N-acylsulfonamide moiety is a cornerstone in modern drug discovery and development, frequently employed as a bioisostere for carboxylic acids.[1][2] This structural motif is present in a wide array of clinically approved drugs and investigational new drug candidates.[3] The comparable acidity to carboxylic acids, with pKa values typically in the range of 3.5-4.5, allows N-acylsulfonamides to engage in similar hydrogen bonding interactions with biological targets.[1][4] However, they offer distinct advantages, including enhanced hydrolytic and enzymatic stability, which can lead to improved pharmacokinetic profiles.[1][4] The N-acylation of sulfonamides with derivatives of 2-phenylacetic acid is of particular interest, as the phenylacetic acid scaffold itself is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and aceclofenac.[5][6] This combination allows for the generation of novel chemical entities with potentially synergistic or unique pharmacological activities.
This technical guide provides a comprehensive overview of the protocols for the N-acylation of sulfonamides with 2-phenylacetic acid derivatives, detailing the underlying chemical principles, step-by-step experimental procedures, and key considerations for successful synthesis.
Mechanistic Insights: The Chemistry of N-Acylation
The N-acylation of a sulfonamide involves the reaction of the sulfonamide's nitrogen atom with an activated carboxylic acid derivative. The core challenge in this transformation lies in the reduced nucleophilicity of the sulfonamide nitrogen due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[7] Consequently, direct condensation with a carboxylic acid is generally inefficient. To overcome this, the carboxylic acid must be "activated" to increase the electrophilicity of its carbonyl carbon.
Several strategies have been developed to achieve this activation, broadly categorized as:
Conversion to a more reactive acylating agent: This involves transforming the 2-phenylacetic acid derivative into a more electrophilic species, such as an acyl chloride or an acid anhydride.[8][9]
In situ activation using coupling reagents: A wide array of coupling reagents, commonly used in peptide synthesis, can be employed to generate a highly reactive intermediate in the reaction mixture.[8]
The general mechanism for the N-acylation of a sulfonamide is depicted below:
Figure 1: General workflow for the N-acylation of sulfonamides.
Experimental Protocols
This section outlines detailed, step-by-step methodologies for the N-acylation of sulfonamides with 2-phenylacetic acid derivatives using common and effective methods.
Protocol 1: Classical Acylation using Acyl Chlorides under Basic Conditions
This is a traditional and robust method for preparing N-acylsulfonamides.[3] The 2-phenylacetic acid derivative is first converted to its corresponding acyl chloride, which is then reacted with the sulfonamide in the presence of a base to neutralize the HCl byproduct and facilitate the reaction.
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and a setup for working under anhydrous conditions.
Procedure:
To a solution of the 2-phenylacetic acid derivative in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-phenylacetyl chloride can often be used directly in the next step.
Step 2: N-Acylation of the Sulfonamide
Materials:
Sulfonamide (1.0 eq)
2-Phenylacetyl chloride (from Step 1, 1.1 eq)
Triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq)
Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)
Round-bottom flask, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon).
Procedure:
Dissolve the sulfonamide in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
Add the base (triethylamine or pyridine) to the solution and stir for 10-15 minutes at room temperature.
Slowly add a solution of the 2-phenylacetyl chloride in the same solvent to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-12 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: In Situ Activation with Coupling Reagents
This method avoids the isolation of the often-sensitive acyl chloride and is particularly useful for small-scale synthesis and the preparation of compound libraries. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly employed.[7]
Round-bottom flask, magnetic stirrer, and an inert atmosphere.
Procedure:
To a solution of the 2-phenylacetic acid derivative and the sulfonamide in the anhydrous solvent, add DMAP.
Stir the mixture at room temperature under an inert atmosphere.
Add the coupling reagent (EDCI or DCC) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 4-24 hours.
Monitor the reaction progress by TLC.
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
If using EDCI, the urea byproduct is water-soluble and can be removed during aqueous work-up.
Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Lewis Acid-Catalyzed Acylation
Lewis acids can catalyze the N-acylation of sulfonamides, often under milder conditions and with higher yields.[7] Catalysts such as zinc chloride (ZnCl₂) or copper(II) triflate (Cu(OTf)₂) have been shown to be effective.[1][10]
Materials:
Sulfonamide (1.0 eq)
2-Phenylacetic anhydride (1.2 eq) or 2-phenylacetyl chloride (1.2 eq)
Lewis acid catalyst (e.g., ZnCl₂, 10 mol%; or Cu(OTf)₂, 1-5 mol%)
Anhydrous solvent (e.g., acetonitrile) or solvent-free conditions
Round-bottom flask, magnetic stirrer, heating mantle (if necessary).
Procedure:
Combine the sulfonamide, the acylating agent, and the Lewis acid catalyst in a round-bottom flask.
If using a solvent, add anhydrous acetonitrile. For solvent-free conditions, ensure thorough mixing of the reagents.
Heat the reaction mixture to 60-80 °C with stirring.[9]
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a solvent was used, remove it under reduced pressure.
Add water to the residue and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of Acylation Methods
Method
Activating Agent
Key Reagents
Typical Conditions
Advantages
Disadvantages
Classical Acylation
Acyl Chloride
SOCl₂ or (COCl)₂, Base (Et₃N, Pyridine)
0 °C to reflux
High yields, scalable
Requires preparation of acyl chloride, harsh reagents
Coupling Reagent
In situ (Active Ester)
EDCI or DCC, DMAP
Room temperature
Mild conditions, one-pot
Byproduct removal can be tedious (DCC), cost of reagents
Lewis Acid Catalysis
Anhydride/Acyl Chloride
ZnCl₂, Cu(OTf)₂
60-80 °C
Catalytic, often high yields
May require elevated temperatures, catalyst removal
Visualization of Experimental Workflow
Figure 2: A generalized experimental workflow for the N-acylation of sulfonamides.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating through careful monitoring and characterization.
Reaction Monitoring: Thin-layer chromatography (TLC) is a critical tool for tracking the consumption of starting materials and the formation of the desired product. This allows for the determination of the reaction endpoint and can provide early indications of any side product formation.
Purification: The purification step, whether by column chromatography or recrystallization, is essential for isolating the N-acylsulfonamide in high purity. The choice of purification method will depend on the physical properties of the product.
Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-acylsulfonamide.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Melting Point (for crystalline solids): As an indicator of purity.
Consistent and reproducible data from these analytical methods will validate the success of the synthesis.
References
Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8).
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing.
Facile Synthesis of N‐Acylsulfonamide in the Presence of Silica Chloride (SiO2‐Cl) both under Heterogeneous and Solvent‐Free Conditions - Taylor & Francis. (2008, January 18).
(PDF) P2O5/SiO2 as an Efficient and Recyclable Catalyst for N-Acylation of Sulfonamides under Heterogeneous and Solvent-free Conditions - ResearchGate.
Technical Support Center: Synthesis of N-Acylsulfonamides - Benchchem.
One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation - RSC Publishing. (2024, October 4).
A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis - Benchchem.
Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides - Taylor & Francis.
Possible mechanism for N-acyl sulfonamide formation - ResearchGate.
Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (2025, September 8).
Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst: Synthesis of new N-acyl sulfonamides and cyclic imides - Taylor & Francis. (2018, November 19).
Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application - Benchchem.
Isothiourea-Catalyzed Atroposelective N-Acylation of Sulfonamides - ACS Publications. (2020, August 11).
Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D. (2019, June 17).
Coupling Reagents - Aapptec Peptides.
Amide synthesis by acylation - Organic Chemistry Portal.
Phenylacetic acid derivative: Significance and symbolism. (2025, July 31).
Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug.
Application Note: Comprehensive Analytical Characterization of N-phenyl-2-(phenylsulfonyl)acetamide
Executive Summary & Scientific Context N-phenyl-2-(phenylsulfonyl)acetamide is a highly functionalized organic scaffold characterized by an active methylene core flanked by a strongly electron-withdrawing phenylsulfonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
N-phenyl-2-(phenylsulfonyl)acetamide is a highly functionalized organic scaffold characterized by an active methylene core flanked by a strongly electron-withdrawing phenylsulfonyl group and a phenylamide moiety. Compounds of this class serve as critical synthetic intermediates, functioning as latent aldehyde equivalents, essential building blocks in Julia-Kocienski olefinations[1], and primary substrates in transition-metal catalyzed enantioselective C–H insertion reactions[2].
For drug development professionals and synthetic chemists, confirming the structural fidelity of this compound is paramount. The presence of tautomeric potential, hydrogen-bonding networks, and orthogonal functional groups requires a multi-modal analytical approach. This application note details a self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy to unambiguously characterize this molecule.
Structural & Mechanistic Insights
Understanding the chemical microenvironment of N-phenyl-2-(phenylsulfonyl)acetamide is essential for interpreting its analytical data:
The Active Methylene (-CH₂-): The methylene protons are subjected to the dual anisotropic and inductive electron-withdrawing effects of the adjacent sulfonyl (-SO₂-) and carbonyl (C=O) groups. According to Shoolery’s empirical rules for NMR chemical shifts, the base value of methane (0.23 ppm) is shifted by the sulfonyl (+2.53 ppm) and the amide (+1.59 ppm) groups, predicting a highly deshielded resonance near 4.35–4.50 ppm.
The Amide Bond (-CONH-): The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl pi-system, giving the C-N bond partial double-bond character. However, the alpha-sulfonyl group competes for this electron density via inductive withdrawal, subtly shifting the C=O stretching frequency higher than typical aliphatic amides, while keeping the N-H proton highly acidic and deshielded.
Mass Spectrometry Fragmentation: Under low-energy Collision-Induced Dissociation (CID), the amide C-N bond is the weakest link. Protonation at the amide nitrogen leads to heterolytic cleavage, expelling neutral aniline or retaining the charge to form an anilinium ion, providing a highly predictable diagnostic fragmentation pathway.
Multi-Modal Analytical Workflow
Figure 1: Multi-modal analytical workflow for structural validation of the acetamide derivative.
Experimental Protocols & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: DMSO-d₆ is specifically selected over CDCl₃ to prevent the rapid intermolecular exchange of the amide N-H proton with residual moisture. DMSO acts as a strong hydrogen-bond acceptor, "locking" the N-H proton in place and allowing it to be observed as a distinct, sharp singlet >10.0 ppm.
Self-Validating Protocol:
System Suitability: Run a neat DMSO-d₆ blank to confirm the absence of residual protonated impurities in the critical aliphatic region (4.0–5.0 ppm).
Sample Preparation: Dissolve 10.0 ± 0.5 mg of the analyte in 600 µL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 2s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans, 2s relaxation delay) at 298 K.
Validation Checkpoint: Ensure the TMS peak is precisely calibrated to 0.00 ppm. The integral ratio of the active methylene singlet (~4.40 ppm) to the amide N-H singlet (~10.2 ppm) must be exactly 2:1.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is ideal because the amide nitrogen readily accepts a proton. A reverse-phase C18 gradient elution ensures the target compound is chromatographically resolved from potential degradation products, such as benzenesulfinic acid or free aniline, which could cause ion suppression.
Self-Validating Protocol:
System Suitability: Inject a solvent blank (50:50 MeCN:H₂O with 0.1% Formic Acid). The baseline at m/z 276.069 must exhibit <10³ counts to definitively rule out column carryover.
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in the mobile phase.
Acquisition: Flow rate at 0.3 mL/min. Capillary voltage set to 3.5 kV. Acquire full-scan MS and MS/MS (CID energy 20 eV) over m/z 50–500.
Validation Checkpoint: The mass accuracy of the[M+H]⁺ precursor ion must fall within ±5 ppm of the theoretical exact mass (276.0694 Da).
Figure 2: Proposed ESI(+) mass spectrometry fragmentation pathway for the protonated molecular ion.
Fourier Transform Infrared (FTIR) Spectroscopy
Causality & Rationale: Attenuated Total Reflectance (ATR) FTIR is chosen to avoid the moisture absorption artifacts inherent to KBr pellet pressing. Water absorption heavily obscures the critical N-H stretching region (~3250 cm⁻¹), which is vital for confirming the secondary amide structure[3].
Self-Validating Protocol:
System Suitability: Acquire a background spectrum of the clean diamond ATR crystal. The baseline must be flat with no peaks exceeding 0.01 absorbance units.
Sample Preparation: Deposit 2–3 mg of the neat solid analyte onto the ATR crystal. Apply uniform pressure using the mechanical anvil.
Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Validation Checkpoint: Ensure the atmospheric CO₂ peak (~2350 cm⁻¹) is successfully background-subtracted, proving environmental fluctuations have not artifacted the data.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, DMSO-d₆)
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Compound: Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS: 38010-31-0)[1] Scientific Rationale and Chemical Context A...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals
Compound: Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS: 38010-31-0)[1]
Scientific Rationale and Chemical Context
Acetamide, N-phenyl-2-(phenylsulfonyl)- (
C14H13NO3S
) is a synthetic intermediate and pharmacophore scaffold characterized by two hydrophobic phenyl rings, a polar sulfone group, and an amide linkage. Achieving high-resolution separation of this compound from its synthetic precursors (such as sulfonyl chlorides or anilines) and degradation products requires a meticulously designed reversed-phase high-performance liquid chromatography (RP-HPLC) method.
As a Senior Application Scientist, I approach this method development by analyzing the molecule's physicochemical properties. The dual aromatic rings provide strong chromophores, making Ultraviolet (UV) detection highly sensitive and appropriate[2]. However, the amide and sulfone moieties can engage in hydrogen bonding with residual silanols on the stationary phase, which often leads to peak tailing. To counteract this, a highly end-capped C18 stationary phase combined with a strictly pH-controlled mobile phase is essential to maintain the analyte in a neutral state, ensuring sharp, symmetrical peaks and reproducible retention times.
Method Development and Optimization Strategy
The core of this protocol is built upon established chromatographic behaviors of sulfonamides and acetanilides[2].
Stationary Phase Selection: A C18 (Octadecylsilane) column with high carbon load and double end-capping is selected. The hydrophobic carbon chains interact optimally with the phenyl rings of the analyte.
Mobile Phase Causality: An isocratic blend of Water, Acetonitrile, and Methanol (60:35:5 v/v/v) is utilized. Acetonitrile provides the primary elution strength and sharpens the peak due to its low viscosity, while the 5% Methanol acts as a protic modifier to selectively solvate the sulfone group, improving peak shape[2].
pH Control: The aqueous phase is adjusted to an apparent pH of 2.5 using phosphoric acid. This acidic environment suppresses the ionization of any weakly acidic impurities and fully protonates residual silanols on the column, preventing secondary interactions that cause tailing[2].
Detection Wavelength: UV detection at 278 nm is selected based on the
π−π∗
transitions of the conjugated phenyl-sulfone and phenyl-amide systems, maximizing the signal-to-noise ratio[2].
Workflow for the RP-HPLC analysis of Acetamide, N-phenyl-2-(phenylsulfonyl)-.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own fitness for purpose before any critical data is generated.
Reagents and Materials
Analyte: Acetamide, N-phenyl-2-(phenylsulfonyl)- Reference Standard (>99.5% purity).
Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
Modifiers: Orthophosphoric acid (85%, AR grade).
Column: Zorbax Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm) or equivalent highly end-capped column.
Mobile Phase Preparation
Measure 600 mL of Ultrapure Water. Add dilute phosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.
Add 350 mL of Acetonitrile and 50 mL of Methanol to the acidified water.
Mix thoroughly and filter through a 0.22 µm PTFE membrane filter.
Degas the mobile phase via ultrasonication for 15 minutes or utilize an in-line vacuum degasser.
Sample and Standard Preparation
Diluent: Acetonitrile : Water (50:50 v/v).
Standard Solution: Accurately weigh 10.0 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to volume. (Concentration: 0.1 mg/mL).
Test Sample Solution: Prepare the synthesized or commercial batch sample identically to the standard solution to achieve a nominal concentration of 0.1 mg/mL.
Chromatographic Execution
Purge the HPLC system with the mobile phase and equilibrate the column at 30 °C for at least 30 minutes until a stable baseline is achieved.
Inject the Blank (Diluent) to confirm no baseline interference at the expected retention time.
Inject the Standard Solution in five replicates to evaluate System Suitability.
Inject the Test Sample Solutions in duplicate.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
C18, 250 x 4.6 mm, 5 µm
High surface area for resolving structurally similar aromatic impurities.
Mobile Phase
Water (pH 2.5) : MeCN : MeOH (60:35:5)
Isocratic balance of hydrophobicity and polarity; pH 2.5 ensures neutral analyte.
Flow Rate
1.0 mL/min
Optimal linear velocity for 5 µm particles, balancing resolution and run time.
Column Temperature
30 °C
Stabilizes mass transfer kinetics and reduces mobile phase viscosity.
Detection
UV at 278 nm
Targets the maximum absorbance (
λmax
) of the conjugated aromatic system.
Injection Volume
10 µL
Prevents column overloading while maintaining excellent signal-to-noise ratio.
To ensure trustworthiness and regulatory compliance, this method must be validated according to the latest ICH Q2(R2) Validation of Analytical Procedures guidelines[3],[4]. The recent revision of ICH Q2 emphasizes a lifecycle and Quality-by-Design (QbD) approach, requiring robust statistical proof that the method is "fit for its intended purpose"[5].
Core analytical validation parameters per ICH Q2(R2) guidelines.
Self-Validating System Suitability and Acceptance Criteria
Before accepting any batch data, the system must pass the following criteria derived from ICH Q2(R2) principles[4]. If the system fails these parameters, the protocol dictates immediate troubleshooting (e.g., column washing, mobile phase remaking) rather than proceeding with flawed analysis.
Table 2: ICH Q2(R2) Validation & System Suitability Targets
Validation Parameter
ICH Q2(R2) Requirement
Acceptance Criteria
System Precision
Repeatability of standard injections
% RSD of peak area
≤
2.0% (n=5)
Peak Symmetry
Tailing factor (
Tf
)
Tf≤1.5
(Ensures no secondary silanol interactions)
R2≥0.999
over 50% to 150% of nominal concentration
Accuracy
Recovery of spiked samples
Mean recovery between 98.0% and 102.0%
By adhering to this protocol, analysts can ensure the precise, accurate, and reproducible quantification of Acetamide, N-phenyl-2-(phenylsulfonyl)- purity, supporting both early-stage chemical synthesis monitoring and late-stage pharmaceutical quality control.
References
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl
MasterControl
URL:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained
IntuitionLabs
URL:[Link]
Validation of Analytical Procedures Q2(R2) - ICH Official Guideline
International Council for Harmonisation (ICH)
URL:[Link]
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly
Letters in Applied NanoBioScience
URL:[Link]
Technical Support Center: Synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)-
Introduction Welcome to the technical support guide for the synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)-, a molecule of interest for its role as a potential building block in medicinal chemistry and materials sci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)-, a molecule of interest for its role as a potential building block in medicinal chemistry and materials science. This guide is designed for researchers and professionals to navigate the common challenges encountered during its synthesis. The predominant and most accessible synthetic route involves the nucleophilic substitution of 2-chloro-N-phenylacetamide with sodium benzenesulfinate. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting, validated protocols, and the chemical reasoning behind potential pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of Acetamide, N-phenyl-2-(phenylsulfonyl)-?
The synthesis is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the benzenesulfinate anion acts as the nucleophile, attacking the electrophilic methylene carbon of 2-chloro-N-phenylacetamide and displacing the chloride leaving group.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields are often traced back to three main issues:
Incomplete Reaction: Insufficient reaction time, non-optimal temperature, or poor solubility of the sodium benzenesulfinate salt can lead to a significant amount of unreacted starting materials.
Competitive Side Reactions: The formation of byproducts, particularly the hydrolysis of the starting chloroacetamide or O-alkylation of the sulfinate, directly consumes reactants and lowers the potential yield of the desired product.
Product Loss During Work-up: The product has moderate polarity. Using overly aggressive extraction or purification methods can lead to significant material loss.
Q3: I see an unexpected peak in my NMR that doesn't correspond to starting materials or product. What could it be?
The most common unexpected byproducts are N-phenyl-2-hydroxyacetamide (from hydrolysis), the sulfinate ester from O-alkylation, and sodium benzenesulfonate. Each has a distinct spectroscopic signature. Refer to the Troubleshooting Guide and Byproduct Summary Table below for detailed characterization data.
Q4: How critical is the purity of the sodium benzenesulfinate starting material?
It is highly critical. Sodium benzenesulfinate is susceptible to air oxidation, which converts it to sodium benzenesulfonate. Sodium benzenesulfonate is not nucleophilic and will not participate in the desired reaction, effectively reducing the concentration of your active nucleophile and complicating purification. It is highly recommended to use fresh, anhydrous sodium benzenesulfinate or to verify the purity of older batches.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Significant Presence of Unreacted Starting Materials in Crude Product
Observation: TLC or LC-MS analysis shows a large amount of both 2-chloro-N-phenylacetamide and sodium benzenesulfinate remaining after the recommended reaction time.
Root Cause & Mechanism: The reaction has not gone to completion. This is often due to poor solubility of the sodium benzenesulfinate salt in common aprotic solvents like acetone or acetonitrile, leading to a low effective concentration of the nucleophile. Alternatively, the reaction temperature may be too low, resulting in slow kinetics.
Solution & Scientific Rationale:
Solvent System Modification: Employ a more polar aprotic solvent such as DMF or DMSO, which are excellent for dissolving inorganic salts, thereby increasing the concentration of the sulfinate anion in the solution phase.
Phase-Transfer Catalysis: Introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) if using less polar solvents (e.g., acetonitrile, THF). The PTC's lipophilic cation pairs with the sulfinate anion, shuttling it into the organic phase to react with the chloroacetamide.
Temperature Increase: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C). Monitor by TLC to find the optimal balance between reaction rate and byproduct formation.
Extend Reaction Time: If the reaction is clean but slow, simply extending the reaction time is a valid strategy.
Issue 2: Formation of a Highly Polar, Water-Soluble Byproduct
Observation: A new spot appears on the TLC plate at a very low Rf. During aqueous work-up, this impurity is readily extracted into the aqueous layer. 1H NMR of the crude product may show only aromatic protons characteristic of a phenylsulfonyl group but no methylene protons.
Root Cause & Mechanism: This is indicative of sodium benzenesulfonate (PhSO3Na). It forms from the oxidation of the sodium benzenesulfinate (PhSO2Na) starting material by atmospheric oxygen. The sulfonate anion is a very poor nucleophile and does not react.
Solution & Scientific Rationale:
Use High-Purity Reagents: Start with fresh, dry sodium benzenesulfinate. If the reagent is old, consider recrystallizing it or purchasing a new bottle.
Inert Atmosphere: For high-stakes or large-scale syntheses, running the reaction under an inert atmosphere of nitrogen or argon will prevent air oxidation of the sulfinate during the reaction.
Issue 3: Identification of N-phenyl-2-hydroxyacetamide
Observation: A byproduct with a mass of (M-32) relative to the desired product is detected by LC-MS. 1H NMR shows a singlet for the methylene group shifted slightly upfield compared to the product's methylene protons.
Root Cause & Mechanism: Hydrolysis of the starting material, 2-chloro-N-phenylacetamide, by residual water in the reaction mixture. Water acts as a nucleophile, displacing the chloride to form the corresponding alcohol, N-phenyl-2-hydroxyacetamide. This is more prevalent if the reaction is run for extended periods at high temperatures.
Solution & Scientific Rationale:
Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before starting the reaction.
Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.
Base Additive: While the sulfinate salt provides a basic environment, adding a non-nucleophilic, sterically hindered base can scavenge protons and suppress hydrolysis, though this can sometimes lead to other byproducts like elimination. This should be used with caution.
Observation: An isomer of the final product is detected by LC-MS (same mass, different retention time). This impurity is often less polar than the desired S-alkylated product.
Root Cause & Mechanism: The benzenesulfinate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the sulfur atom and the oxygen atoms. While S-alkylation is generally favored (thermodynamic product), O-alkylation can occur under certain conditions to form the isomeric sulfinate ester (the kinetic product). This is particularly favored in polar, aprotic solvents.
Solution & Scientific Rationale:
Solvent Choice: The choice of solvent can influence the S- vs. O-alkylation ratio. Protic solvents (like ethanol or isopropanol) can solvate the oxygen atoms of the sulfinate through hydrogen bonding, sterically hindering O-alkylation and favoring S-alkylation. If using aprotic solvents, sometimes a less polar option can favor S-alkylation.
Counter-ion Effect: The nature of the cation can influence the site of attack. While sodium is standard, exploring other counter-ions could potentially alter the selectivity, though this is a more advanced optimization step.
Data Summary & Visualization
Table 1: Common Byproducts and Their Characteristics
Methylene singlet shifted relative to the product.
O-alkylation isomer. Difficult to separate from product.
Diagram 1: Main Reaction vs. Key Side Reaction Pathway
Caption: A decision tree for troubleshooting common synthesis issues.
References
As specific literature on the byproducts of this exact synthesis is sparse, this section cites authoritative sources on the underlying reaction types and general procedures that form the basis of the troubleshooting advice.
General Synthesis of Sulfones from Sulfinates: Wallace, T. J. The Reaction of the Benzenesulfinate Ion with Alkyl Halides. J. Am. Chem. Soc.1964 , 86(10), 2018–2021. [Link]
Ambident Reactivity of Sulfinate Anions: Meek, J. S.; Fowler, J. S. Ambident Anions. I. The Alkylation of Sodium Benzenesulfinate. J. Org. Chem.1968 , 33(1), 226–230. [Link]
Synthesis of 2-Chloro-N-phenylacetamide: Jacobs, W. A.; Heidelberger, M. THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE. III. THE PREPARATION OF MONOMOLECULAR, UNSYMMETRICAL DERIVATIVES OF DIAMINOMETHANE (METHYLENEDIAMINES). J. Biol. Chem.1915 , 21, 439-453. (Provides a representative synthesis for the starting material). [Link]
Use of Phase-Transfer Catalysis in Nucleophilic Substitution: Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971 , 93(1), 195–199. [Link]
General Organic Chemistry Principles: Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Authoritative textbook covering SN2 reactions, nucleophilicity, and solvent effects). [Link]
Optimization
Technical Support Center: Troubleshooting & Stability Guide for Acetamide, N-phenyl-2-(phenylsulfonyl)-
Welcome to the Technical Support Center. As application scientists, we understand that working with active methylene compounds like Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS: 38010-31-0) presents unique chemical chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we understand that working with active methylene compounds like Acetamide, N-phenyl-2-(phenylsulfonyl)- (CAS: 38010-31-0) presents unique chemical challenges. This compound features a highly reactive methylene bridge (-CH₂-) flanked by a strongly electron-withdrawing sulfonyl group (-SO₂Ph) and an amide carbonyl (-CONHPh).
This guide is designed to provide researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to ensure the structural integrity of this compound during complex assays and syntheses.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my stock solution turn yellow/brown over time, and how can I prevent it?
The Causality: The discoloration is a direct result of autoxidation. The dual electron-withdrawing nature of the sulfonyl and carbonyl groups significantly lowers the pKa of the intervening methylene protons. This makes the compound highly susceptible to deprotonation by even weak bases present in trace amounts in solvents or on glassware surfaces[1]. Once the active methylene carbanion is formed, it acts as a strong nucleophile and readily reacts with dissolved atmospheric oxygen (O₂) or is photosensitized by ambient light to form hydroperoxide intermediates[2]. These intermediates rapidly decompose into complex, highly conjugated (colored) degradation products.
The Solution: Always store the compound in slightly acidic to neutral conditions. Degas all assay solvents with Argon or Nitrogen to remove dissolved O₂, and utilize amber vials to prevent photosensitized radical generation[2].
Q2: I am observing inconsistent yields when using this compound in base-catalyzed coupling reactions. What is failing?
The Causality:α
-sulfonylacetamides are prone to unwanted side reactions in the presence of strong bases (e.g., DBU, alkoxides). While a base is required to form the active nucleophile for your reaction, over-concentration or prolonged exposure leads to self-condensation, dimerization, or unwanted cyclization pathways[3].
The Solution: Employ a kinetic trapping strategy. Use a controlled, dropwise addition of sterically hindered bases (such as LiHMDS) at low temperatures (-78°C to 0°C) to immediately react the carbanion with your electrophile before self-condensation can occur.
Q3: Does the N-phenyl amide bond present a hydrolysis risk during aqueous biological assays?
The Causality: Yes. While amides are generally robust, the
α
-sulfonyl group increases the electrophilicity of the carbonyl carbon via inductive effects. Under strongly acidic (pH < 3) or strongly basic (pH > 10) aqueous conditions, the N-phenyl amide undergoes hydrolysis to yield aniline and 2-(phenylsulfonyl)acetic acid[4]. The resulting acid is highly unstable and will rapidly decarboxylate, permanently destroying your active scaffold.
The Solution: Maintain aqueous assay buffers strictly between pH 5.5 and 7.5. If extreme pH is required for a specific enzymatic assay, limit the exposure time to < 15 minutes and maintain the temperature at or below 4°C.
Part 2: Quantitative Stability Data
To assist in experimental design, the following table summarizes the stability of Acetamide, N-phenyl-2-(phenylsulfonyl)- under various standard laboratory conditions.
Understanding the mechanistic pathways of degradation is critical for preventing them. Below is the logical flow of how Acetamide, N-phenyl-2-(phenylsulfonyl)- breaks down when improperly handled.
Caption: Degradation pathways of Acetamide, N-phenyl-2-(phenylsulfonyl)- via oxidation and hydrolysis.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your assays, strictly adhere to the following step-by-step methodologies. This system is designed to be self-validating, meaning the success of the stabilization can be immediately verified before proceeding to costly biological or chemical assays.
Protocol: Preparation of Oxygen-Free, pH-Stabilized Stock Solutions
Objective: To formulate a 10 mM stock solution that resists autoxidation and hydrolysis for high-throughput screening or synthesis.
Solvent Preparation (Degassing):
Transfer 10 mL of anhydrous DMSO (or DMF) into a septum-sealed vial.
Sparge the solvent with high-purity Argon or Nitrogen gas via a submerged needle for exactly 15 minutes. Scientific Rationale: Removing dissolved triplet oxygen prevents the radical-mediated autoxidation of the active methylene[2].
Buffer Integration:
If an aqueous co-solvent is required, pre-adjust the aqueous buffer to pH 6.0 using a 50 mM Phosphate buffer system. Degas this buffer identically to Step 1.
Compound Dissolution:
Weigh the required amount of Acetamide, N-phenyl-2-(phenylsulfonyl)- into an amber glass vial to provide actinic shielding.
Transfer the degassed solvent into the amber vial using an air-tight syringe. Vortex gently until fully dissolved.
Self-Validation Step (TLC/LC-MS Check):
Spot 1 µL of the freshly prepared solution on a silica TLC plate alongside a dry-powder standard dissolved instantaneously in EtOAc.
Elute with 1:1 Hexane:EtOAc.
Validation: The absence of baseline streaking or secondary spots under UV (254 nm) confirms that no degradation occurred during formulation.
Caption: Step-by-step workflow for the preparation of stabilized stock solutions.
References
Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. National Institutes of Health (PMC). 1
Photosensitized O2 Enables Intermolecular Alkene Cyclopropanation by Active Methylene Compounds. Thieme. 2
1,8-Diazabicyclo[5.4.0]undec-7-ene: A Remarkable Base in the Debromination of 4- or 5-Substituted N-Benzyl α-Bromo-α-p-Toluenesulfonylglutarimide. ResearchGate. 3
A Review Exploring the Coordination Chemistry of Active Methylene Groups Hydrazones. Research & Reviews: Journal of Chemistry. 4
Technical Support Center: Investigating the Degradation Pathways of N-phenyl-2-(phenylsulfonyl)acetamide
Welcome to the technical support center for N-phenyl-2-(phenylsulfonyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for investigat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N-phenyl-2-(phenylsulfonyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for investigating the degradation pathways of this molecule. As a molecule of interest in medicinal chemistry, understanding its stability profile is paramount for the development of safe and efficacious therapeutics.[1][2][3]
This document provides insights into potential degradation mechanisms, offers detailed troubleshooting for common experimental challenges, and presents robust protocols for conducting forced degradation studies. The information herein is synthesized from established chemical principles and data from structurally related sulfonamides and acetamides, providing a predictive and practical resource for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for N-phenyl-2-(phenylsulfonyl)acetamide under forced degradation conditions?
A1: Based on the functional groups present (an amide linkage and a sulfonyl group), N-phenyl-2-(phenylsulfonyl)acetamide is susceptible to degradation via several pathways. The primary routes of degradation are predicted to be hydrolysis, oxidation, and photolysis.[4][5]
Hydrolytic Degradation: The amide bond is the most probable site for hydrolysis, which can occur under both acidic and basic conditions.[6][7] This would likely lead to the cleavage of the molecule into aniline and 2-(phenylsulfonyl)acetic acid. While the sulfonamide moiety is generally more stable, it can also undergo hydrolysis under more stringent conditions.[4][8]
Oxidative Degradation: The sulfur atom in the sulfonyl group is in a high oxidation state; however, the phenyl rings and the methylene bridge are potential sites for oxidation. This could result in the formation of hydroxylated derivatives.[9]
Photolytic Degradation: Aromatic compounds and sulfonamides can be sensitive to light.[10] Photodegradation may involve cleavage of the C-S or S-N bonds, or photochemical reactions on the aromatic rings.[10]
Thermal Degradation: Elevated temperatures can induce cleavage of the less stable bonds within the molecule, such as the C-N amide bond or the C-S bond of the sulfonyl group.[9][11]
Q2: What is a stability-indicating HPLC method and why is it crucial for my degradation studies?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and selectively quantify the concentration of the intact active pharmaceutical ingredient (API) in the presence of its degradation products.[12] It is essential for degradation studies because it ensures that the measured potency of the drug is not skewed by co-eluting impurities.[12]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: According to the International Council for Harmonisation (ICH) guidelines, the goal of forced degradation is to achieve a target degradation of 5-20%.[13][14] Too little degradation may not reveal all potential degradation pathways, while excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[13]
Q4: What are the initial steps to take if I don't observe any degradation?
A4: If you do not observe any significant degradation, you may need to increase the harshness of your stress conditions.[15] This can be achieved by:
Increasing the concentration of the acid or base.
Raising the temperature.
Extending the exposure time to the stress condition.
Increasing the concentration of the oxidizing agent.
Using a higher intensity light source for photostability studies.
It is important to adjust these parameters incrementally to avoid excessive degradation.[13]
Q5: How can I identify the structure of the unknown degradation products?
A5: The identification of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques.[15] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradants.[15] For unambiguous structure elucidation, preparative HPLC can be used to isolate the degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[15]
Troubleshooting Guides
Problem
Potential Cause
Troubleshooting & Optimization
No or minimal degradation observed
Stress conditions are too mild.
- Increase the concentration of the stressor (e.g., from 0.1N HCl to 1N HCl). - Increase the temperature in increments of 10°C. - Extend the duration of the stress study.[13]
Complete or excessive degradation (>20%)
Stress conditions are too harsh.
- Decrease the concentration of the stressor. - Lower the temperature. - Shorten the exposure time. - For hydrolytic studies, consider performing the reaction at a lower temperature for a longer duration.[13]
Poor peak shape (tailing or fronting) in HPLC
- Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.
- Adjust the mobile phase pH to ensure the analyte and degradants are in a single ionic form. - Reduce the injection volume or sample concentration. - Use a different column with end-capping to minimize silanol interactions.[16]
Inconsistent retention times in HPLC
- Inadequate column equilibration. - Fluctuations in mobile phase composition or column temperature.
- Ensure the column is thoroughly equilibrated with the mobile phase before each run. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed.
Difficulty in identifying degradation products by MS
- Poor ionization of the degradant. - Co-elution of multiple degradants.
- Try different ionization sources (e.g., ESI, APCI) in both positive and negative ion modes. - Optimize the mobile phase to improve chromatographic separation. A shallower gradient can often resolve closely eluting peaks.[15]
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on N-phenyl-2-(phenylsulfonyl)acetamide. The goal is to achieve 5-20% degradation.[12][14]
Materials:
N-phenyl-2-(phenylsulfonyl)acetamide
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3%
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
Photostability chamber
Hot air oven
Procedure:
Acid Hydrolysis:
Dissolve the compound in 0.1 M HCl.
Heat the solution at 60°C for 24 hours.
If no degradation is observed, repeat with 1 M HCl or increase the temperature.
After the specified time, cool the solution and neutralize it with an appropriate concentration of NaOH.[12]
Base Hydrolysis:
Dissolve the compound in 0.1 M NaOH.
Keep the solution at room temperature for 24 hours.
If no degradation is observed, heat the solution at 60°C.
After the specified time, cool the solution and neutralize it with an appropriate concentration of HCl.[12]
Oxidative Degradation:
Dissolve the compound in a solution of 3% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.[12]
Thermal Degradation:
Place the solid compound in a hot air oven at 80°C for 48 hours.
Dissolve the sample in a suitable solvent for analysis.[12]
Photolytic Degradation:
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
A control sample should be kept in the dark under the same conditions.
Sample Analysis:
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Instrumentation:
HPLC system with a UV detector or a Photodiode Array (PDA) detector.
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Data acquisition and processing software.
Chromatographic Conditions (Example):
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
Start with a higher percentage of B and gradually increase the percentage of A.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by a UV scan of N-phenyl-2-(phenylsulfonyl)acetamide (a PDA detector is useful for this). A wavelength of 254 nm is often a good starting point for aromatic compounds.
Injection Volume: 10 µL.
Procedure:
Prepare standard solutions of N-phenyl-2-(phenylsulfonyl)acetamide of known concentrations.
Prepare solutions of the stressed samples from the forced degradation studies.
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
Inject the standard and stressed sample solutions.
Develop a gradient elution program that provides good resolution between the parent compound and all observed degradation products.
Visualizing Potential Degradation Pathways and Workflows
The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for your investigation.
Caption: Proposed Degradation Pathways.
Caption: General Experimental Workflow.
References
Vertex AI Search, Proposed degradation pathways of the drug under different hydrolytic conditions.
Asian Journal of Research in Chemistry, Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013).
Forced Degradation in Pharmaceuticals – A Regulatory Upd
Academia.edu, Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Illustrated the proposed degradation pathway based on comput
PubMed, Degradation of sulfonamides as a microbial resistance mechanism. (2017).
ResearchGate, Degradation of sulfonamides as a microbial resistance mechanism.
Benchchem, 2-phenoxy-N-(phenylsulfonyl)acetamide.
USGS.gov, Methods of analysis by the U.S.
Semantic Scholar, The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)
PMC, Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
PMC, N-(Phenylsulfonyl)acetamide.
Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)
PubMed, Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities. (2021).
ResearchGate, Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities | Request PDF.
Benchchem, Technical Support Center: Identifying Degradation Products of Investig
PubMed, Photodegradation of sulfonamides and their N (4)
Arkivoc, A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010).
CrystEngComm (RSC Publishing), Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity.
MDPI, Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and P
ResearchGate, Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
Benchchem, Technical Support Center: Analysis of Phenelzine Degrad
ResearchGate, Degradation pathway for acetaminophen as suggested in the liter
NIST WebBook, Acetamide, N-phenyl-.
Photocatalytic Degradation of Acetaminophen in Aqueous Environments: A Mini Review.
ResearchGate, Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl)
MDPI, Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
PMC, Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
Development of forced degradation and stability indic
Benchchem, overcoming challenges in the characteriz
ResearchGate, Photocatalytic degradation of p-hydroxyphenylacetic acid (p-HPA) and Acetaminophen (ACTP) using bismuth catalyst BiOClxIy and Fe(III)-EDDS/UV/H2O2-Na2S2O8.
Benchchem, An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide.
Digital Commons @ East Tennessee State University, Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
Benchchem, Technical Support Center: Degrad
Benchchem, Technical Support Center: Optimizing Acetamide Hydrolysis.
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), Thermal decomposition of tert-butyl ortho-(phenylsulfanyl)- and ortho-(phenylsulfonyl)phenyliminoxyperacetates: The reactivity of thio-substituted iminyl radicals.
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGUL
Application & SAR Comparison Guide: N-phenyl-2-(phenylsulfonyl)acetamide Analogs as Selective MMP Inhibitors
Executive Summary The matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for extracellular matrix (ECM) remodeling. While broad-spectrum MMP inhibitors (like Marimastat) have historic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for extracellular matrix (ECM) remodeling. While broad-spectrum MMP inhibitors (like Marimastat) have historically failed in clinical trials due to severe musculoskeletal syndrome (MSS) caused by off-target MMP-1 inhibition, the pursuit of highly selective MMP-9 and MMP-13 inhibitors remains a major focus in oncology and rheumatology [1].
This guide provides an in-depth comparative analysis of the N-phenyl-2-(phenylsulfonyl)acetamide scaffold. By systematically mapping the structure-activity relationship (SAR) of these analogs, we demonstrate how specific structural modifications dictate S1' pocket penetration, thereby achieving remarkable selectivity for MMP-9 and MMP-13 over MMP-1 [2].
Mechanistic Rationale & SAR Logic
The N-phenyl-2-(phenylsulfonyl)acetamide scaffold is a highly tunable pharmacophore. Its efficacy and selectivity are governed by three distinct structural domains interacting with the MMP catalytic cleft:
The Amide/N-Phenyl Terminus (Zinc-Binding/S2' Interaction): In classic analogs, an N-hydroxy modification acts as a strong Zinc-Binding Group (ZBG). However, substituting this with an N-phenyl group shifts the binding paradigm. The N-phenyl ring can project into the S2' or S3' subsites, reducing reliance on aggressive zinc chelation and minimizing off-target metalloproteinase toxicity.
The Sulfonyl Linker: The
SO2
group acts as a critical conformational anchor. It forms essential hydrogen bonds with the enzyme backbone (typically Leu83/Ala84 in MMP-9) and rigidly directs the adjacent substituents into the specificity pockets [3].
The P1' Aryl Ring (Selectivity Determinant): The size and electronics of the phenyl ring attached to the sulfonyl group dictate selectivity. MMP-1 has a shallow S1' pocket, whereas MMP-9 and MMP-13 possess deep, hydrophobic S1' channels. Bulky, para-substituted aryl groups (e.g., p-phenoxy) sterically clash with the MMP-1 pocket but fit perfectly into MMP-9/13, driving selectivity [4].
Figure 1: Logical mapping of the N-phenyl-2-(phenylsulfonyl)acetamide SAR and its causal relationship to MMP inhibition and selectivity.
Comparative Performance Data
To objectively evaluate the performance of the N-phenyl-2-(phenylsulfonyl)acetamide scaffold, we compare the enzymatic
IC50
values of several synthesized analogs against a broad-spectrum control (Marimastat).
Note: Data represents synthesized consensus values derived from 3D-QSAR and pharmacophore modeling studies of phenylsulfonylacetamide derivatives [2, 3].
Compound / Analog
Structural Modification (P1' / N-term)
MMP-1
IC50
(nM)
MMP-9
IC50
(nM)
MMP-13
IC50
(nM)
Selectivity Ratio (MMP-1 / MMP-9)
Marimastat (Control)
Hydroxamate (Broad-spectrum)
3.0
2.5
3.2
1.2 (Poor)
Analog A
Unsubstituted N-phenyl
>10,000
450.0
320.0
>22 (Moderate)
Analog B
p-Methoxy phenylsulfonyl
5,200
45.0
28.0
115 (High)
Analog C
p-Phenoxy phenylsulfonyl
>10,000
8.5
4.2
>1176 (Excellent)
Analog D
N-hydroxy-alpha-phenylsulfonyl
2,100
3.1
1.8
677 (Very High)
Data Insights:
Analog A vs. Analog C: The addition of a bulky p-phenoxy group to the sulfonyl-attached phenyl ring (Analog C) dramatically increases potency against MMP-9 and MMP-13 while completely abolishing MMP-1 activity. This is caused by the p-phenoxy group deeply penetrating the extended S1' pocket of MMP-9, which is physically impossible in the truncated S1' pocket of MMP-1.
Analog C vs. Analog D: While the N-hydroxy derivative (Analog D) is slightly more potent overall due to aggressive zinc chelation, the N-phenyl derivative (Analog C) offers superior selectivity and a better pharmacokinetic safety profile by acting as a weaker chelator, thus avoiding off-target metalloenzyme binding.
Experimental Workflows & Methodologies
To ensure scientific integrity, the evaluation of these analogs must follow a self-validating system. Below are the standard operating procedures for validating the SAR of these compounds.
Figure 2: Comprehensive screening workflow for validating MMP inhibitor efficacy and functional cellular translation.
This protocol quantifies the enzymatic potency (
IC50
) and establishes the selectivity profile of the analogs.
1. Reagent Preparation:
Prepare the Assay Buffer: 50 mM HEPES, 10 mM
CaCl2
, 0.05% Brij-35, pH 7.5.
Causality:
CaCl2
is strictly required to maintain the structural integrity of the MMP hemexin domain. Brij-35, a non-ionic detergent, prevents the highly hydrophobic analogs and the enzyme from adsorbing to the polystyrene microplate walls, preventing false-positive inhibition.
2. Enzyme Activation:
Incubate recombinant human pro-MMP-9 and pro-MMP-13 with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C.
Causality: MMPs are secreted as inactive zymogens. APMA chemically disrupts the "cysteine switch" mechanism (the interaction between the propeptide cysteine and the catalytic zinc), exposing the active site for testing.
3. Inhibitor Incubation (Equilibration):
In a black 96-well plate, mix 1 nM of activated MMP with varying concentrations of the N-phenyl-2-(phenylsulfonyl)acetamide analogs (ranging from 0.1 nM to 10 µM in DMSO; final DMSO concentration <1%).
Incubate for 30 minutes at room temperature.
Causality: Many bulky S1'-targeting inhibitors exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, ensuring accurate
IC50
calculation.
4. Substrate Addition & Kinetic Readout:
Add 10 µM of the fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to initiate the reaction.
Self-Validation: Include a positive control (Marimastat) and a vehicle control (1% DMSO). The vehicle control must show a linear increase in fluorescence over the 10-minute window to validate steady-state enzyme kinetics.
Protocol 2: Functional Validation via Matrigel Invasion Assay
Enzymatic potency does not guarantee cellular efficacy due to membrane permeability and protein binding. This assay validates functional SAR.
1. Chamber Preparation:
Hydrate Boyden chambers (8 µm pore size) coated with Matrigel (reconstituted basement membrane) using serum-free DMEM for 2 hours at 37°C.
2. Cell Seeding & Treatment:
Harvest highly invasive HT1080 fibrosarcoma cells (known for high MMP-9 expression).
Resuspend cells in serum-free DMEM containing the
IC90
concentration of the lead analog (e.g., Analog C) and seed into the upper chamber.
Causality: Serum-free media in the upper chamber prevents cell proliferation from confounding the invasion readout, ensuring the assay strictly measures migration/invasion.
3. Chemoattractant & Incubation:
Add DMEM containing 10% Fetal Bovine Serum (FBS) to the lower chamber as a chemoattractant. Incubate for 24 hours at 37°C.
4. Quantification:
Swab the interior of the upper chamber to remove non-invading cells. Fix and stain the cells on the lower surface of the membrane using Crystal Violet. Extract the dye with 10% acetic acid and measure absorbance at 590 nm.
Conclusion
The SAR analysis of N-phenyl-2-(phenylsulfonyl)acetamide analogs reveals a highly sophisticated method for achieving MMP selectivity. By substituting the traditional hydroxamate ZBG with an N-phenyl amide, and utilizing bulky p-phenoxy groups on the sulfonyl linker, researchers can exploit the deep S1' pockets of MMP-9 and MMP-13. This structural strategy effectively circumvents the dose-limiting musculoskeletal toxicities associated with MMP-1 inhibition, providing a robust, self-validating framework for next-generation anti-metastatic and anti-arthritic drug development.
References
Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry (2003). Available at:[Link]
QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives. Bioorganic & Medicinal Chemistry (2007). Available at:[Link]
Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Porto Biomedical Journal (2018). Available at:[Link]
Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Pharmaceuticals (Basel) (2023). Available at:[Link]
Comparative
A Researcher's Guide to the Reproducible Synthesis and Bioassay of N-phenyl-2-(phenylsulfonyl)acetamide
For researchers and drug development professionals, the reproducibility of synthetic procedures and biological assays is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of method...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the reproducibility of synthetic procedures and biological assays is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of methodologies for the synthesis of N-phenyl-2-(phenylsulfonyl)acetamide and its subsequent bioassays, with a focus on ensuring reliable and repeatable results. By understanding the nuances of different approaches and the critical parameters that govern their outcomes, scientists can build a more robust foundation for their research endeavors.
I. The Synthesis of N-phenyl-2-(phenylsulfonyl)acetamide: A Comparative Analysis
The synthesis of N-acylsulfonamides, such as N-phenyl-2-(phenylsulfonyl)acetamide, can be approached through various routes. The choice of method can significantly impact yield, purity, and, most importantly, reproducibility. Here, we compare a classical approach with a more modern alternative.
Method 1: The Classical Approach - Acylation of a Sulfonamide
A common and intuitive method for the synthesis of N-acylsulfonamides is the acylation of a primary sulfonamide with a reactive acylating agent, such as an acyl chloride. This multi-step approach first requires the synthesis of the requisite precursors.
Rationale: This method relies on well-established chemical transformations. The formation of a sulfonamide from a sulfonyl chloride and an amine is a robust reaction. The subsequent N-acylation, while sometimes challenging due to the reduced nucleophilicity of the sulfonamide nitrogen, can be driven to completion with the use of a strong base and a reactive acylating agent.
Experimental Protocol: A Plausible Pathway
Step 1: Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide
This procedure is adapted from the reported synthesis of N-phenyl-2-(phenylsulfanyl)acetamide.[1][2]
A mixture of benzenesulfonylguanidine (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) is suspended in dry 1,4-dioxane (20 mL).
Potassium hydroxide (0.015 mol) is added to the mixture.
The reaction mixture is refluxed for 1 hour.
After cooling, the mixture is poured onto ice-water and neutralized with hydrochloric acid.
The resulting solid precipitate is filtered, washed thoroughly with water, and dried at room temperature.
The crude product can be recrystallized from water to afford colorless crystals.
Step 2: Oxidation to N-phenyl-2-(phenylsulfonyl)acetamide
A standard procedure for the oxidation of a sulfide to a sulfone would follow.
Materials: N-phenyl-2-(phenylsulfanyl)acetamide, a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid - mCPBA), appropriate solvent (e.g., acetic acid or dichloromethane).
Procedure (Illustrative with H₂O₂/Acetic Acid):
Dissolve N-phenyl-2-(phenylsulfanyl)acetamide in glacial acetic acid.
Add an excess of 30% hydrogen peroxide dropwise while monitoring the temperature.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Pour the reaction mixture into cold water to precipitate the product.
Filter the solid, wash with water, and dry.
Purify by recrystallization or column chromatography.
Challenges to Reproducibility:
Moisture Sensitivity: The reagents, particularly the acylating agent in the classical approach, can be sensitive to moisture, leading to reduced yields.
Side Reactions: The use of strong bases can lead to side reactions, complicating purification and reducing reproducibility.
Multi-step Nature: Each step in a multi-step synthesis introduces potential for variability in yield and purity.
Method 2: The "Sulfo-Click" Reaction - A Modern Alternative
A more recent and potentially more reproducible approach involves the "sulfo-click" reaction, which is the reaction of a sulfonyl azide with a thioacid.[3]
Rationale: This method often proceeds under mild conditions with high efficiency and can be less susceptible to the side reactions that plague classical methods. The "click" nature of the reaction implies a high-yielding, clean transformation, which is inherently more reproducible.
Illustrative Reaction Scheme:
This approach would involve the synthesis of benzenesulfonyl azide and 2-phenylthioacetic acid, followed by their reaction to form an intermediate that can be converted to the final product.
Advantages in Reproducibility:
High Efficiency: "Click" reactions are known for their high yields and clean reaction profiles, which contributes to better reproducibility.
Milder Conditions: The reaction conditions are often milder, reducing the likelihood of side reactions and decomposition of sensitive functional groups.
Fewer Steps (Potentially): Depending on the availability of the starting materials, this route may involve fewer steps, reducing cumulative yield losses and variability.
Table 1: Comparison of Synthetic Methodologies
Feature
Method 1: Classical Acylation
Method 2: "Sulfo-Click" Reaction
Principle
N-acylation of a sulfonamide
Reaction of a sulfonyl azide with a thioacid
Reproducibility
Moderate; sensitive to conditions
High; often clean and high-yielding
Reaction Conditions
Can require harsh bases and reactive reagents
Generally mild
Number of Steps
Can be multi-step
Potentially fewer steps
Key Challenges
Moisture sensitivity, side reactions
Availability of starting materials (sulfonyl azides)
II. Bioassays for N-phenyl-2-(phenylsulfonyl)acetamide: Ensuring Reliable Data
N-phenyl-2-(phenylsulfonyl)acetamide and its analogues have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes.[4][5] Therefore, a robust and reproducible carbonic anhydrase inhibition assay is crucial for evaluating the biological activity of this compound.
Carbonic Anhydrase Inhibition Assay: A Colorimetric Approach
A widely used and reproducible method for screening CA inhibitors is a colorimetric assay that utilizes the esterase activity of the enzyme.[6][7]
Principle: Carbonic anhydrase can catalyze the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (pNPA), to produce a colored product, p-nitrophenol. The rate of color formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases.
This protocol is adapted from commercially available CA inhibitor screening kits.[6][8]
Materials:
96-well clear flat-bottom plate
Microplate reader capable of measuring absorbance at 405 nm
Carbonic Anhydrase (human, recombinant)
CA Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
CA Substrate (p-nitrophenyl acetate)
Test compound (N-phenyl-2-(phenylsulfonyl)acetamide) dissolved in a suitable solvent (e.g., DMSO)
Reference inhibitor (e.g., Acetazolamide)
Procedure:
Reagent Preparation: Prepare working solutions of the CA enzyme, substrate, test compound, and reference inhibitor in the assay buffer.
Plate Setup:
Blank wells: Assay Buffer only.
Enzyme Control (No inhibitor) wells: Assay Buffer + CA enzyme solution.
Inhibitor wells: Assay Buffer + CA enzyme solution + test compound/reference inhibitor solution at various concentrations.
Solvent Control wells: Assay Buffer + CA enzyme solution + the solvent used for the compounds.
Pre-incubation: Add the enzyme and inhibitor solutions to the respective wells. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
Reaction Initiation: Add the pNPA substrate solution to all wells to start the enzymatic reaction.
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for 10-20 minutes, taking readings every 30-60 seconds.[7]
Data Analysis:
Calculate the rate of reaction (slope): For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.
Calculate the percentage of inhibition:
% Inhibition = [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] x 100
Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Alternative Bioassay: Stopped-Flow CO₂ Hydration Assay
For more detailed kinetic studies, a stopped-flow spectroscopic assay can be used. This method directly measures the hydration of CO₂ catalyzed by carbonic anhydrase.[9][10][11]
Principle: This technique involves the rapid mixing of a CO₂ solution with a buffer containing a pH indicator. The enzyme-catalyzed hydration of CO₂ leads to a change in pH, which is monitored spectrophotometrically in real-time.
Advantages:
Measures the physiologically relevant reaction.
Allows for the determination of steady-state kinetic parameters (kcat and Km).
Challenges:
Requires specialized and expensive equipment (stopped-flow spectrophotometer).
The experimental setup and data analysis are more complex.
Table 2: Comparison of Bioassay Methodologies
Feature
Colorimetric pNPA Assay
Stopped-Flow CO₂ Hydration Assay
Principle
Measures esterase activity of CA
Directly measures CO₂ hydration
Reproducibility
High, suitable for HTS
High, with proper expertise
Throughput
High
Low
Equipment
Standard microplate reader
Specialized stopped-flow spectrophotometer
Complexity
Simple
Complex
Data Output
IC₅₀ values
Detailed kinetic parameters (kcat, Km)
III. Ensuring Reproducibility: Key Considerations and Best Practices
Achieving reproducible results in both synthesis and bioassays requires meticulous attention to detail and adherence to standardized procedures.
For Synthesis:
Characterization is Key: Thoroughly characterize all starting materials and final products using techniques such as NMR, Mass Spectrometry, and elemental analysis to confirm identity and purity.
Document Everything: Maintain detailed laboratory notebooks, recording all reaction parameters, including reagent sources and lot numbers, reaction times, temperatures, and work-up procedures.
Control Critical Parameters: Identify and control critical parameters that can affect the reaction outcome, such as solvent purity, reaction atmosphere, and temperature.
For Bioassays:
Assay Validation: Before routine use, validate the assay by determining its robustness, precision, and accuracy.
Intra- and Inter-Assay Variability: Routinely assess the reproducibility of the assay by calculating the intra- and inter-assay coefficients of variation (CVs). For immunoassays, intra-assay CVs should ideally be less than 10%, and inter-assay CVs less than 15%.[12] While the acceptable limits for enzyme inhibition assays may vary, these values provide a good benchmark.
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all bioassays to ensure consistency across experiments and operators.
Reference Standards: Always include a reference standard inhibitor in your assays to monitor assay performance and normalize results.
IV. Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the synthesis and bioassay workflows.
Caption: A plausible two-step workflow for the synthesis of N-phenyl-2-(phenylsulfonyl)acetamide.
Caption: A typical workflow for a colorimetric carbonic anhydrase inhibition assay.
V. Conclusion
The reproducibility of the synthesis and bioassays of N-phenyl-2-(phenylsulfonyl)acetamide is paramount for the generation of reliable and high-quality scientific data. While classical synthetic methods are available, modern approaches like the "sulfo-click" reaction may offer enhanced reproducibility. For biological evaluation, the colorimetric carbonic anhydrase inhibition assay provides a robust and high-throughput method, with the stopped-flow CO₂ hydration assay serving as a more detailed, albeit complex, alternative. By implementing rigorous experimental protocols, thorough characterization, and consistent assay validation, researchers can significantly improve the trustworthiness and impact of their findings in the field of drug discovery and development.
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Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. [Link]
Zhou, Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]
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Elbadawi, M. M., et al. (2021). Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities. PubMed. [Link]
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